![molecular formula C12H15N3O3 B581938 (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester CAS No. 380629-73-2](/img/structure/B581938.png)
(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H15N3O3 It is a derivative of benzo[d]isoxazole, featuring an amino group at the 5-position and a carbamic acid tert-butyl ester group at the 3-position
Applications De Recherche Scientifique
(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester, also known as tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate, are the neural pathways involved in seizures . This compound interacts with these targets to exert its anti-convulsant properties .
Mode of Action
The compound interacts with its targets, the neural pathways involved in seizures, to bring about changes that help in the management of resistant seizures . The exact mode of interaction is still under investigation, but the studies have validated the mechanism of action of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the propagation of seizures. By interacting with these pathways, the compound can potentially disrupt the sequence of events leading to a seizure, thereby exerting its anti-convulsant effects .
Result of Action
The molecular and cellular effects of the compound’s action result in its anti-convulsant properties. It has shown potential effectiveness in the treatment of resistant seizures, characterized by the failure of multiple antiepileptic drugs . This discovery is a step forward in addressing the unmet medical needs of this vulnerable population .
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester typically involves the following steps:
Formation of the benzo[d]isoxazole core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-nitrobenzyl derivatives.
Introduction of the amino group: The amino group at the 5-position can be introduced via nitration followed by reduction.
Carbamic acid tert-butyl ester formation: The final step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Benzo[d]isoxazole: The parent compound, lacking the amino and carbamic acid tert-butyl ester groups.
(5-Nitrobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester: A similar compound with a nitro group instead of an amino group.
(5-Halobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester: Compounds with halogen substituents at the 5-position.
Uniqueness: (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester is unique due to the presence of both the amino group and the carbamic acid tert-butyl ester group, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl N-(5-amino-1,2-benzoxazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,13H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZQNDFOLJRBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672085 |
Source


|
| Record name | tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380629-73-2 |
Source


|
| Record name | 1,1-Dimethylethyl N-(5-amino-1,2-benzisoxazol-3-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380629-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
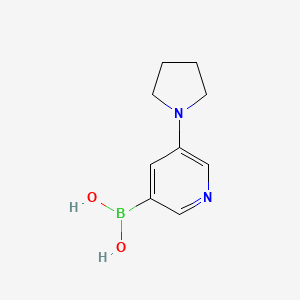
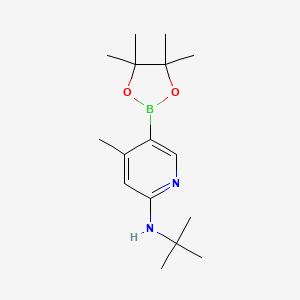
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

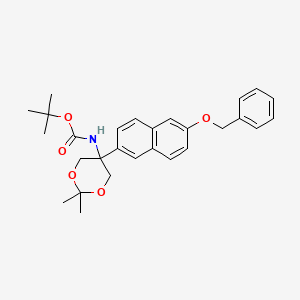
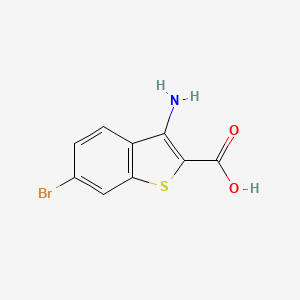
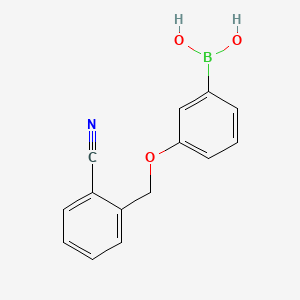
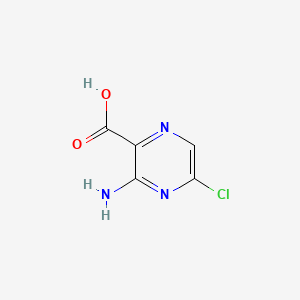
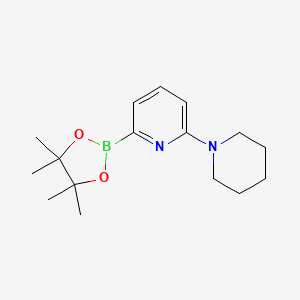
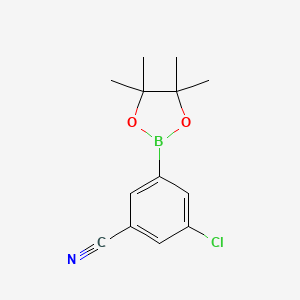
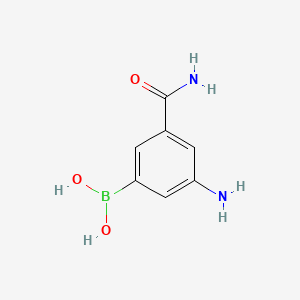

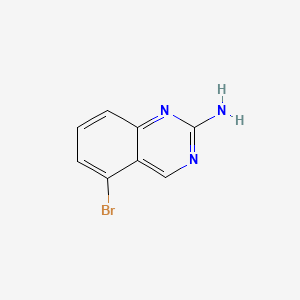
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)
